

Synthesis of 2-Methylquinolin-7-ol from 3-Aminophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylquinolin-7-ol

Cat. No.: B176218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-Methylquinolin-7-ol**, a valuable heterocyclic compound, utilizing 3-aminophenol as the starting material. The core of this synthesis is the application of the Doebner-von Miller reaction, a classic and effective method for the formation of quinoline ring systems. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and expected analytical data, tailored for professionals in chemical research and pharmaceutical development.

Reaction Overview: The Doebner-von Miller Synthesis

The synthesis of **2-Methylquinolin-7-ol** from 3-aminophenol proceeds via the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline derivative (3-aminophenol) with an α,β -unsaturated carbonyl compound, in this case, crotonaldehyde. The reaction mechanism is a complex sequence of steps including Michael addition, cyclization, dehydration, and oxidation to form the aromatic quinoline ring.

The overall reaction is as follows:



A plausible reaction mechanism is initiated by the Michael addition of the amino group of 3-aminophenol to crotonaldehyde. This is followed by an intramolecular electrophilic attack of the carbonyl carbon onto the aromatic ring, leading to cyclization. Subsequent dehydration and oxidation yield the final product, **2-Methylquinolin-7-ol**. An oxidizing agent, which can be another reactant or an external additive, is required for the final aromatization step. In some variations of this reaction, a portion of the unsaturated aldehyde can act as the oxidizing agent.

Experimental Protocol

This protocol is adapted from established procedures for analogous Doebner-von Miller reactions, particularly the synthesis of 2-methyl-8-hydroxyquinoline from o-aminophenol.[1]

Materials:

- 3-Aminophenol
- Crotonaldehyde
- Concentrated Hydrochloric Acid (HCl)
- An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)
- Toluene
- Sodium Hydroxide (NaOH) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3-aminophenol (1.0 equivalent) in dilute hydrochloric acid is prepared.

- **Addition of Reactants:** The mixture is heated to reflux. A solution of crotonaldehyde (1.2-1.5 equivalents) and a suitable oxidizing agent is then added dropwise over a period of 1-2 hours.
- **Reaction:** The reaction mixture is maintained at reflux for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature. The mixture is then carefully neutralized with a sodium hydroxide solution until basic.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent such as toluene or ethyl acetate. The combined organic layers are washed with brine.
- **Drying and Concentration:** The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude **2-Methylquinolin-7-ol** is typically a dark, oily, or solid residue. Purification can be achieved through a combination of the following methods:

- **Acid-Base Extraction:** The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic quinoline derivative. The acidic aqueous layer is then basified to precipitate the purified product, which is subsequently extracted with an organic solvent.
- **Column Chromatography:** Further purification can be achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for quinoline derivatives.
- **Recrystallization:** The final product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) to obtain a crystalline solid.

Data Presentation

Reaction Parameters and Yield

Parameter	Value	Reference
Starting Material	3-Aminophenol	
Reagent	Crotonaldehyde	
Catalyst/Acid	Hydrochloric Acid	[1]
Oxidizing Agent	As per experimental design	
Reaction Temperature	Reflux	[1]
Reaction Time	6-8 hours	[1]
Typical Yield	75-85%	Based on analogous reactions[1]

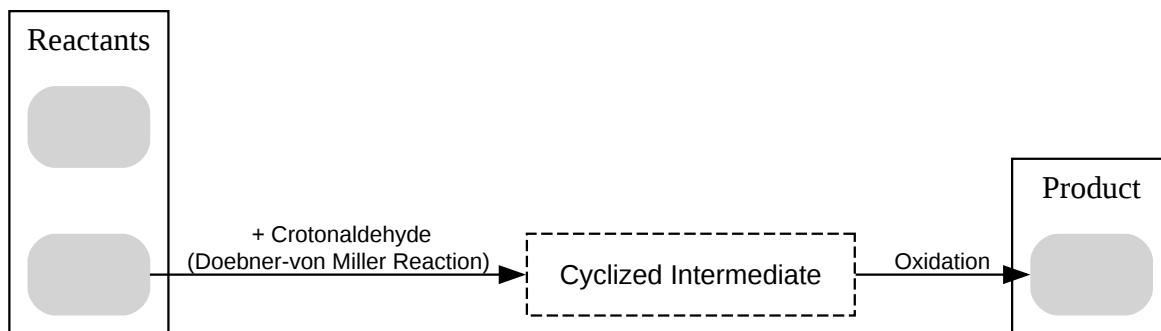
Physicochemical and Spectroscopic Data of 2-Methylquinolin-7-ol

Property	Value
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.19 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	Not available in cited literature
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	~9.5 (s, 1H, -OH), 8.1-7.0 (m, 5H, Ar-H), 2.6 (s, 3H, -CH ₃)
¹³ C NMR (DMSO-d ₆ , 100 MHz) δ (ppm)	~160, 155, 148, 136, 128, 124, 122, 118, 115, 108, 24
Mass Spectrum (EI)	m/z 159 (M ⁺)
IR (KBr, cm ⁻¹)	~3400 (-OH), 3050 (Ar C-H), 1620, 1580 (C=C, C=N)

Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.

Mandatory Visualizations

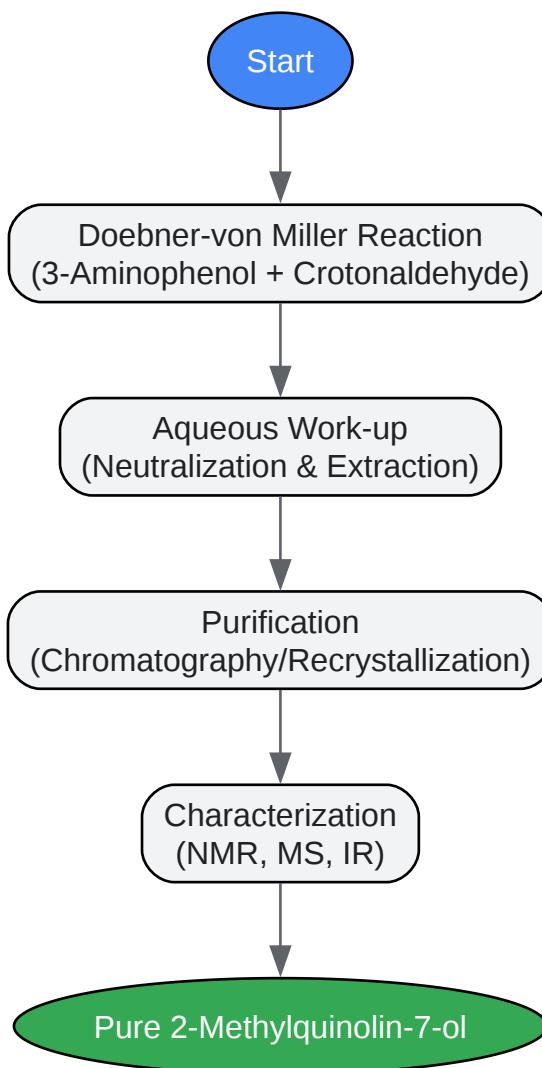
Reaction Pathway



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Caption: Reaction pathway for the synthesis of **2-Methylquinolin-7-ol**.

Experimental Workflow



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References

- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
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